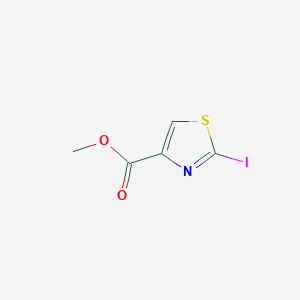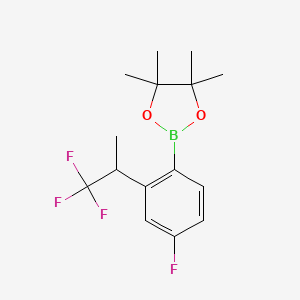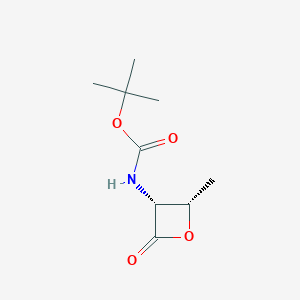
tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the oxetane ring can participate in ring-opening reactions under certain conditions . These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate include:
- tert-Butyl ((2S,3R)-3-hydroxy-4-((2-(methyl-d3)propyl-1,1,2,3,3,3-d6)amino)-1-phenylbutan-2-yl)carbamate
- tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
Uniqueness
The presence of the oxetane ring, in particular, sets it apart from other carbamates and contributes to its unique chemical behavior .
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H15NO4/c1-5-6(7(11)13-5)10-8(12)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)/t5-,6+/m0/s1 |
InChI Key |
ZITVZMOAHYMMJY-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)O1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


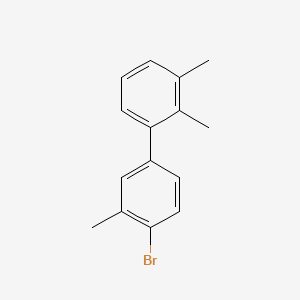

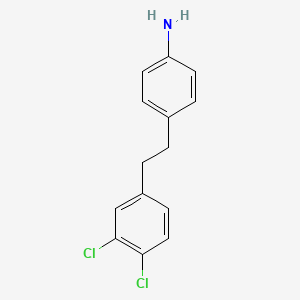
![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
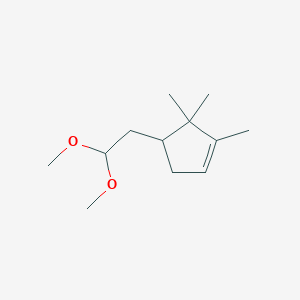
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)
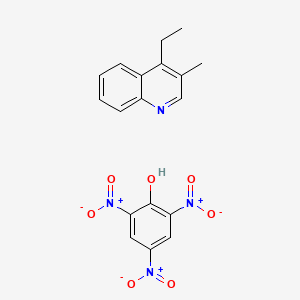
![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)

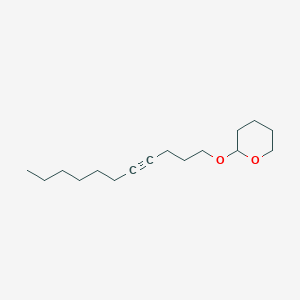
![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
